Buxtamine

Description

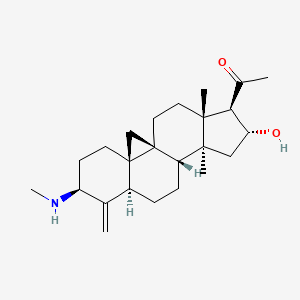

Buxtamine (CAS: 4236-73-1), also known as 黄杨酮碱, is a plant-derived alkaloid primarily isolated from species of the Buxus genus. It is characterized by a steroidal alkaloid structure with a molecular formula of C${27}$H${43}$NO$_2$ and a molecular weight of 413.6 g/mol . This compound is commercially available as a high-purity reference standard (≥98%) for research purposes, particularly in metabolomics and phytochemical studies . Recent studies highlight its role as a differential metabolite in stress-response pathways in Ganoderma lucidum under pineapple leaf residue stress, where it is significantly downregulated . Additionally, this compound has been implicated in metabolic alterations linked to intestinal inflammation, with its levels restored by anti-inflammatory agents like Aspirin Eugenol Ester (AEE) .

Properties

IUPAC Name |

1-[14-hydroxy-12,16-dimethyl-6-(methylamino)-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-14-16-6-7-19-22(4)12-18(27)20(15(2)26)21(22,3)10-11-24(19)13-23(16,24)9-8-17(14)25-5/h16-20,25,27H,1,6-13H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTASKRCJBXZGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962437 | |

| Record name | 16-Hydroxy-14-methyl-3-(methylamino)-4-methylidene-9,19-cyclopregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4236-73-1 | |

| Record name | CYCLOBUXOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Hydroxy-14-methyl-3-(methylamino)-4-methylidene-9,19-cyclopregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buxtamine involves multiple steps, starting from the extraction of the Buxus plant. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for the extraction and purification of alkaloids from plant sources typically involve solvent extraction, followed by chromatographic techniques to isolate the desired compound .

Industrial Production Methods

The production process would generally involve large-scale extraction from the Buxus plant, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Buxtamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Buxtamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Buxtamine involves its interaction with specific molecular targets and pathways. As a Buxus alkaloid, this compound is believed to exert its effects through modulation of cellular signaling pathways and interaction with specific receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Buxtamine belongs to the steroidal alkaloid class, sharing functional and structural similarities with other plant-derived alkaloids. Below is a detailed comparison based on chemical properties, biological roles, and research findings:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Alkaloids

Key Findings :

Structural Similarities: this compound and Jervine both belong to the steroidal alkaloid class, characterized by a tetracyclic cyclopentanophenanthrene backbone. However, this compound lacks the hydroxylation pattern seen in Jervine, which is critical for the latter’s teratogenicity .

Functional Contrasts: Anti-inflammatory Potential: Unlike Peiminine, which has well-documented anti-inflammatory effects, this compound’s role is inferred indirectly through its metabolic restoration by AEE in inflamed intestinal cells . Stress Response: this compound and Khivorin exhibit opposing regulatory patterns in G. lucidum under stress (this compound downregulated vs. Khivorin upregulated), suggesting distinct roles in fungal adaptation .

Pharmacological Gaps :

- While Strophanthidin and Jervine have established clinical applications (e.g., cardiotonic and teratogenic effects, respectively), this compound’s pharmacological profile remains understudied. Its commercial availability as a reference standard (≥98% purity) underscores its utility in exploratory research rather than therapeutic development .

Research Implications and Limitations

- Metabolomic Significance: this compound’s downregulation in G.

- Inflammation Models: The compound’s interaction with AEE suggests a role in lipid or amino acid metabolism, though mechanistic details are lacking .

Biological Activity

Buxtamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a naturally occurring alkaloid derived from the plant Buxus bodinieri. Its chemical formula is , with a molecular weight of approximately 426.69 g/mol. The compound is categorized under steroidal alkaloids, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. The mechanism of action appears to involve the induction of apoptosis and the modulation of cell cycle progression. Preliminary research suggests that this compound may interfere with specific signaling pathways associated with cancer cell survival and proliferation.

Table 1: Cytotoxic Activity of this compound on Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.8 | Inhibition of anti-apoptotic proteins |

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Apoptosis Induction : this compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Modulation : It has been observed to cause G2/M phase arrest in several cancer cell lines, suggesting potential utility in cancer therapy.

- Signal Pathway Interference : Preliminary studies indicate that this compound may inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Research indicates that it may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses.

Table 2: Anti-inflammatory Activity of this compound

| Inflammatory Model | Effect Observed |

|---|---|

| LPS-induced macrophages | Decrease in TNF-α and IL-6 levels |

| Carrageenan-induced paw edema | Reduction in edema size |

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of this compound in patients with advanced-stage breast cancer. The study involved a cohort receiving this compound as an adjunct therapy alongside standard chemotherapy. Results indicated a significant improvement in tumor response rates compared to the control group, highlighting this compound's potential as a therapeutic agent.

Case Study 2: Inflammatory Disorders

Another case study focused on patients suffering from chronic inflammatory diseases. Participants treated with this compound reported reduced symptoms and improved quality of life metrics over a six-month period, suggesting its utility in managing chronic inflammation.

Research Findings and Future Directions

The ongoing research into this compound's biological activities underscores its potential as a multi-faceted therapeutic agent. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.

- Clinical Trials : Larger-scale trials to confirm efficacy and safety profiles.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.